molecular formula C7H8F2N4 B11906535 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine

Cat. No.: B11906535
M. Wt: 186.16 g/mol
InChI Key: LWQJPIWCINVOEU-UHFFFAOYSA-N
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Description

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a 3,3-difluoroazetidine group at the 5-position and an amine group at the 3-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and metabolic stability, while the fluorine atoms enhance lipophilicity and influence electronic properties.

Properties

Molecular Formula

C7H8F2N4

Molecular Weight

186.16 g/mol

IUPAC Name

5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C7H8F2N4/c8-7(9)3-13(4-7)5-1-6(10)12-11-2-5/h1-2H,3-4H2,(H2,10,12)

InChI Key

LWQJPIWCINVOEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=NN=C2)N)(F)F

Origin of Product

United States

Preparation Methods

Halogenated Pyridazine Precursors

A common route involves 5-chloropyridazin-3-amine as the starting material. Reaction with 3,3-difluoroazetidine hydrochloride in polar aprotic solvents like dimethylformamide (DMF) or dichloroethane (DCE) at elevated temperatures (50–60°C) achieves substitution. For example, a protocol adapted from azetidine-piperidine coupling (88% yield) utilizes:

  • Molar ratio : 1:1.1 (pyridazine derivative : 3,3-difluoroazetidine HCl)

  • Base : DIPEA (N,N-diisopropylethylamine) to neutralize HCl

  • Reaction time : 16–24 hours

Purification via silica gel chromatography or ion-exchange cartridges (e.g., SCX-2) yields the target compound with >85% purity.

Solvent and Temperature Optimization

Non-polar solvents like DCE favor SNAr by stabilizing the transition state. A representative procedure reports:

This method achieves 75–88% yields, contingent on the absence of competing side reactions such as ring-opening of the azetidine.

Reductive Amination Strategies

Reductive amination offers an alternative route by coupling aldehyde intermediates with 3,3-difluoroazetidine, followed by reduction to stabilize the amine group.

Aldehyde Intermediate Synthesis

Pyridazin-3-amine derivatives bearing a formyl group at position 5 are generated via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors. Subsequent reaction with 3,3-difluoroazetidine HCl under reductive conditions (e.g., NaBH₃CN or STAB) affords the target compound. A protocol modified from piperidine-azetidine coupling demonstrates:

  • Reducing agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid catalyst : Acetic acid (0.1 equiv)

  • Yield : 68–77% after SCX cartridge purification

Challenges in Chemoselectivity

The amine group at position 3 necessitates protection (e.g., Boc or Fmoc) to prevent unwanted reduction or self-condensation. Deprotection using TFA or NH₃/MeOH restores the free amine post-coupling.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling, particularly Buchwald-Hartwig amination, enables direct installation of the azetidine group. This method circumvents pre-functionalized pyridazines but requires palladium catalysts.

Palladium-Catalyzed Amination

Using Pd₂(dba)₃/Xantphos as the catalytic system, 5-bromopyridazin-3-amine reacts with 3,3-difluoroazetidine in toluene at 100°C. Key parameters include:

  • Catalyst loading : 5 mol%

  • Base : Cs₂CO₃ (2.0 equiv)

  • Yield : 50–65% after 24 h

While less efficient than SNAr, this method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage
Nucleophilic Substitution75–8816–24High efficiency, minimal byproducts
Reductive Amination68–7718–36Compatible with sensitive substrates
Cross-Coupling50–6524–48No pre-functionalization required

Data synthesized from.

Mechanistic Insights and Side Reactions

Azetidine Ring Stability

The 3,3-difluoroazetidine moiety is prone to ring-opening under strongly acidic or basic conditions. Neutral pH (6.5–7.5) during workup minimizes decomposition.

Competing Pathways in SNAr

Parasitic reactions include:

  • N-Alkylation : Over-alkylation at the pyridazine amine (mitigated by stoichiometric control)

  • Solvolysis : Degradation in protic solvents like MeOH (avoided using DCE or DMF)

Chemical Reactions Analysis

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various pharmacological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo-Pyridazine Derivatives

Example Compound : 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Compound 4)

  • Structure : Pyrazolo[3,4-c]pyridazine core with phenyl substituents at the 4- and 5-positions.
  • Biological Activity: Inhibits EGFR and CDK-2/cyclin A2, with docking studies confirming binding similar to erlotinib (EGFR) and roscovitine (CDK-2) . Nanoformulations (4-SLNs and 4-LPHNPs) exhibit enhanced cytotoxicity against HepG-2, HCT-116, and MCF-7 cancer cell lines compared to the parent compound .
  • Key Differentiator : The pyrazolo-pyridazine scaffold facilitates strong hydrophobic interactions with kinase active sites. In contrast, the difluoroazetidine group in the target compound may improve solubility and selectivity due to its smaller size and polar fluorine atoms.

FR180204

  • Structure : 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine .
  • Biological Activity : Potent ERK inhibitor (IC₅₀ = 0.32 µM) with applications in cancer and neurodegenerative disease models.
  • Key Differentiator : The extended aromatic system (phenylpyrazolo-pyridine) enhances π-π stacking in ERK’s ATP-binding pocket. The target compound’s azetidine group may reduce off-target effects by avoiding bulkier substituents.

Pyridazin-3-amine Derivatives with Fluorinated Substituents

5-(Trifluoromethyl)pyridazin-3-amine

  • Structure : Pyridazin-3-amine with a trifluoromethyl group at the 5-position .
  • Properties : The electron-withdrawing CF₃ group increases metabolic stability and membrane permeability.

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine

  • Structure : Pyrazole core linked to a chlorinated, trifluoromethyl-substituted pyridine .
  • Biological Activity: Not explicitly stated, but similar trifluoromethylpyridine derivatives are explored in agrochemical and pharmaceutical applications.
  • Key Differentiator : The pyridine-pyrazole hybrid diverges from the pyridazine-azetidine scaffold, impacting target selectivity and pharmacokinetics.

Kinase-Targeting Pyridazine Derivatives

MW108 (N,N-Dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine)

  • Structure : Pyridazin-3-amine with naphthalene and pyridine substituents .
  • Biological Activity : Selective p38α MAPK inhibitor (IC₅₀ = 30 nM) with efficacy in brain injury models.
  • Key Differentiator : The naphthalene group provides extensive hydrophobic interactions, whereas the target compound’s azetidine may favor entropic gains via pre-organized conformation.

BPN-15606 (Gamma-Secretase Modulator)

  • Structure : Pyridazin-3-amine with fluorophenyl and imidazole substituents .
  • Biological Activity : Reduces amyloid-β42 production in Alzheimer’s models.
  • Key Differentiator : The imidazole-pyridine system targets gamma-secretase, contrasting with kinase-focused pyridazin-3-amine derivatives.

Structural and Pharmacokinetic Comparison

Table 1: Key Features of Pyridazin-3-amine Derivatives

Compound Core Structure Substituents Biological Target Notable Properties
Target Compound Pyridazin-3-amine 5-(3,3-Difluoroazetidin-1-yl) Unknown (Theorized kinases) Rigid azetidine, fluorines enhance stability
4,5-Diphenyl-pyrazolo-pyridazin-3-amine Pyrazolo-pyridazin-3-amine 4,5-Diphenyl EGFR, CDK-2 Nanoformulations boost cytotoxicity
FR180204 Pyrazolo-pyridazin-3-amine 2-Phenylpyrazolo-pyridine ERK High ERK selectivity
5-(Trifluoromethyl)pyridazin-3-amine Pyridazin-3-amine 5-CF₃ Unknown Enhanced metabolic stability
MW108 Pyridazin-3-amine 6-Naphthalene, 5-pyridine p38α MAPK Brain-penetrant

Table 2: Physicochemical Properties (Hypothetical for Target Compound)

Property Target Compound Compound 4 FR180204 BPN-15606
Molecular Weight ~250 g/mol 319.34 327.34 470.50
LogP (Predicted) 1.5–2.5 3.8 3.2 4.1
Hydrogen Bond Donors 1 1 2 2
Fluorine Atoms 2 0 0 1
Solubility (µg/mL) Moderate Low Low Low

Biological Activity

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyridazine ring fused with a difluoroazetidine moiety, which may contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C8H9F2N3
  • Molecular Weight : Approximately 201.19 g/mol
  • Structural Features : The presence of both the difluoroazetidine and pyridazine rings enhances its potential as a pharmacological agent.

Biological Activity

Research indicates that compounds similar to 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of pathogens.
  • Anticancer Properties : The potential for inhibiting cancer cell proliferation has been noted, particularly through interactions with specific enzymes and receptors.

The biological activity of 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may bind to enzymes such as nitric oxide synthases and kinases through:

  • Hydrogen Bonding : Interactions between the nitrogen atoms in the pyridazine ring and amino acid residues in the target proteins.
  • Hydrophobic Interactions : Contributing to the binding affinity and specificity of the compound.

Comparative Analysis

To understand the uniqueness of 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-Fluoropiperidin-1-yl)pyridazin-3-aminesContains a piperidine ringAnticancer activity
4-(2-Aminoethyl)-pyridazin-3-aminesAminoethyl side chainAntimicrobial properties
2-AminopyridinesBasic pyridine structureEnzyme inhibition
4-(3,3-Difluoropiperidin-1-yl)pyrimidine derivativesPipelike structure with fluorinated groupsSelective kinase inhibition

The distinct combination of difluoroazetidine and pyridazine functionalities in 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine may confer unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds. For instance:

  • Inhibition Studies : Research has demonstrated that compounds targeting cysteine proteases can significantly inhibit enzyme activity. In particular, the interaction energies between inhibitors and active sites provide insights into their effectiveness ( ).
  • Molecular Docking : Molecular docking studies have shown that structural features such as hydrogen bonding and π interactions play critical roles in the binding affinity of pyridazine derivatives ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For pyridazine derivatives, introducing the difluoroazetidine group requires careful selection of catalysts (e.g., palladium for Suzuki couplings) and anhydrous conditions to prevent hydrolysis of fluorine substituents . Key parameters include reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and fluorine substitution patterns. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For crystalline derivatives, X-ray diffraction provides 3D conformation data, which is vital for understanding binding interactions .

Q. What in vitro screening strategies are used to evaluate its biological activity?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts and cell viability assays (MTT or ATP-luminescence). Dose-response curves (0.1–100 µM) are generated to determine IC₅₀ values. Fluorine substituents may enhance metabolic stability, requiring parallel cytochrome P450 inhibition assays to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Design of Experiments (DoE) approaches systematically vary parameters like catalyst loading (1–5 mol%), ligand type (e.g., XPhos vs. SPhos), and microwave-assisted heating to accelerate kinetics. Monitoring intermediates via LC-MS helps identify bottlenecks. For example, replacing Pd(OAc)₂ with PdCl₂(dppf) improved yields by 20% in analogous pyridazine syntheses .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for fluorine substitution?

  • Methodological Answer : Comparative SAR studies use analogs with varied fluorine positions (e.g., 2,6-difluorophenyl vs. 3,5-difluorophenyl). Computational docking (e.g., AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic interactions. For instance, 3,3-difluoroazetidine enhances target affinity by reducing desolvation penalties compared to non-fluorinated analogs .

Q. How should conflicting solubility and bioactivity data be reconciled during lead optimization?

  • Methodological Answer : Contradictions may arise from aggregation or solvent effects. Dynamic Light Scattering (DLS) identifies colloidal aggregates, while surface plasmon resonance (SPR) measures binding under physiological conditions. Adjusting formulation (e.g., PEGylation or cyclodextrin complexation) can improve solubility without compromising activity. For example, co-solvents like DMSO (≤0.1%) mitigate false negatives in cell-based assays .

Q. What methodologies assess environmental impact or degradation pathways of this compound?

  • Methodological Answer : Environmental fate studies use OECD 307 guidelines to evaluate biodegradation in soil/water systems. High-resolution mass spectrometry (HRMS) identifies metabolites, while ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify risks. Fluorinated compounds often persist due to C-F bond stability, necessitating advanced oxidation processes (AOPs) for remediation .

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